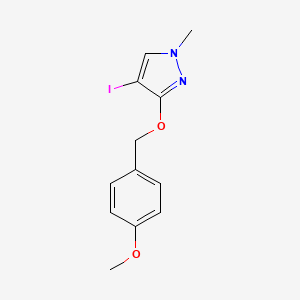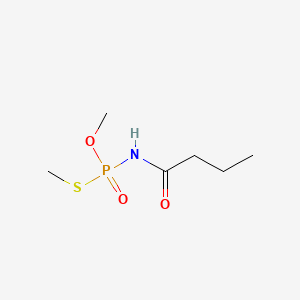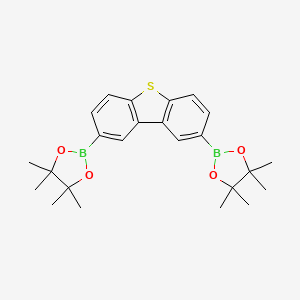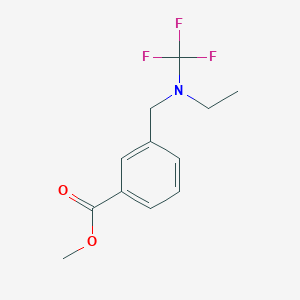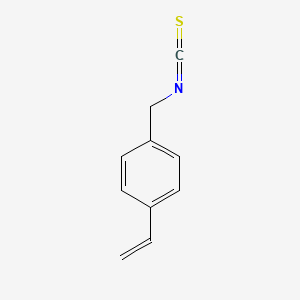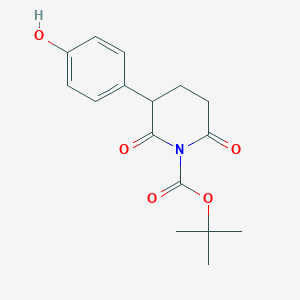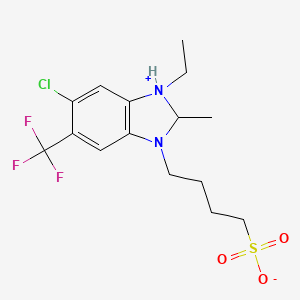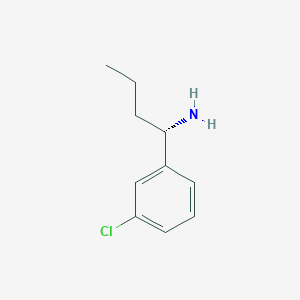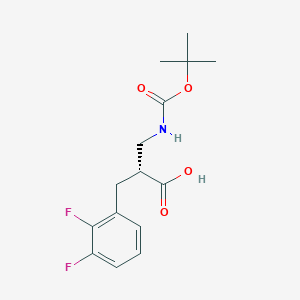![molecular formula C25H21NO3 B13977942 benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate](/img/structure/B13977942.png)
benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are widely recognized for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. This particular compound is notable for its structural complexity, which includes a benzyl group, a naphthalene ring, and a phenylmethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate typically involves a three-component condensation reaction. This reaction includes aldehydes, 2-naphthol, and benzyl carbamate. A catalytic amount of magnesium hydrogen sulfate (Mg(HSO4)2) is often used as an efficient heterogeneous catalyst under solvent-free conditions . The reaction proceeds under thermal conditions, leading to the formation of the desired carbamate derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar multi-component condensation reactions. The use of efficient catalysts such as magnesium 2,2,2-trifluoroacetate (Mg(OOCCF3)2) has been reported to yield high amounts of the desired product . These methods are advantageous due to their high yields and the ability to operate under solvent-free conditions, which is beneficial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted carbamate derivatives.
Aplicaciones Científicas De Investigación
Benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a potential candidate for biological studies, including enzyme inhibition and receptor binding assays.
Medicine: Due to its carbamate structure, it may be explored for pharmaceutical applications, such as the development of new drugs.
Industry: The compound can be used in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The pathways involved in its mechanism of action are typically studied through biochemical assays and molecular modeling.
Comparación Con Compuestos Similares
Similar Compounds
Methyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate: Similar in structure but with a methyl group instead of a benzyl group.
Naphthaldehyde-based Schiff bases: These compounds share the naphthalene ring and exhibit similar chemical properties.
Uniqueness
Benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its benzyl group, in particular, differentiates it from other similar carbamates and may influence its interaction with molecular targets.
Propiedades
Fórmula molecular |
C25H21NO3 |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate |
InChI |
InChI=1S/C25H21NO3/c27-22-16-15-19-11-7-8-14-21(19)23(22)24(20-12-5-2-6-13-20)26-25(28)29-17-18-9-3-1-4-10-18/h1-16,24,27H,17H2,(H,26,28) |
Clave InChI |
VXYGAOBLJZFALU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


